molecular formula C12H9BrN2O2 B1280709 N-(4-bromophenyl)-2-nitroaniline CAS No. 58476-59-8

N-(4-bromophenyl)-2-nitroaniline

Cat. No.: B1280709
CAS No.: 58476-59-8
M. Wt: 293.12 g/mol
InChI Key: GMFUKKONFZISMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)-2-nitroaniline involves the reaction of 4-bromoacetanilide (or N-(4-bromophenyl)acetamide ) with a suitable nitration reagent. The bromine atom in the starting material is replaced by a nitro group (-NO₂) at the para position of the phenyl ring. The overall synthetic pathway includes acetylation of aniline, followed by bromination and subsequent nitration. Detailed experimental procedures and conditions can be found in relevant literature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : N-(4-bromophenyl)-2-nitroaniline has been synthesized using different methods. For instance, it can be prepared through hydrogenation of 4-bromo-2-nitroaniline catalyzed by Urushibara nickel or through the alkaline hydrolysis of N,N′-(4-bromo-1,2-phenylene)bisacedamide obtained from bromination of 1,2-phenylenediamine (Xue, 1999).

  • Green Synthesis and Characterization : A green synthesis and characterization of a Schiff base compound related to this compound was reported. This synthesis involved a solvent-free mechanochemical method, demonstrating a more environmentally friendly approach (Zulfiqar et al., 2020).

Catalytic and Reductive Applications

  • Reduction of 2-Nitroaniline : Research has shown the catalytic reduction of 2-nitroaniline (a closely related compound) to less toxic products, indicating potential environmental applications (Naseem et al., 2017).

  • Catalytic Reduction Using Nanoparticles : The reduction of nitroanilines using synthesized copper ferrite nanoparticles has been studied. This research highlights the potential for using these nanoparticles in the catalytic reduction of nitroaniline compounds (Naghash-Hamed et al., 2022).

Analytical and Biochemical Studies

  • Fluorescence Detection Method : An indirect fluorescence detection method has been developed for non-fluorescent aromatic compounds like nitroaniline derivatives, which could be relevant in analyzing compounds like this compound (Zhang et al., 2008).

  • Reactivity with Hydroxide Ion : A study revealed the high S(N)Ar reactivity of nitroanilines with hydroxide ion in aqueous media, which might be applicable in understanding the reactivity of related compounds (Imoto et al., 2011).

Future Directions

: NIST Chemistry WebBook

Mechanism of Action

Properties

IUPAC Name

N-(4-bromophenyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUKKONFZISMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475559
Record name (4-bromophenyl)-(2-nitrophenyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58476-59-8
Record name (4-bromophenyl)-(2-nitrophenyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product (6.49 g) is obtained according to the method of stage 1 of Example 4, by using 3.73 mL of 2-fluoro-nitrobenzene and 7.31 g of 4-bromoaniline in the presence of 6.36 g of potassium tert-butanolate in 120 mL of DMSO.
[Compound]
Name
product
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step Two
Quantity
7.31 g
Type
reactant
Reaction Step Three
Quantity
6.36 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture made from 10 g (49.5 mmol) of 2-bromo nitrobenzene, 13 g (163 mmol) of sodium acetate and 10 g (59 mmol) of 4-bromo aniline was stirred with heating at the temperature of 180° C. under the atmosphere of nitrogen gas for 8 hours. The reacted solution was cooled down to room temperature, diluted with ethyl acetate and filtered. After concentrating the filtrate, and by washing the residue with methanol 3.8 g of (4-bromophenyl)-(2-nitrophenyl) amine was obtained as orange crystals (yield: 22%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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